molecular formula C8H12O3 B1580613 Methyl 1-methyl-2-oxocyclopentanecarboxylate CAS No. 30680-84-3

Methyl 1-methyl-2-oxocyclopentanecarboxylate

Cat. No.: B1580613
CAS No.: 30680-84-3
M. Wt: 156.18 g/mol
InChI Key: TZHZMYGNHVTEFA-UHFFFAOYSA-N
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Description

Methyl 1-methyl-2-oxocyclopentanecarboxylate is an organic compound with the molecular formula C8H12O3. It is a derivative of cyclopentanone and is characterized by the presence of a methyl ester group and a ketone group on the cyclopentane ring. This compound is used in various chemical syntheses and has applications in different fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 1-methyl-2-oxocyclopentanecarboxylate can be synthesized through several methods. One common method involves the esterification of 1-methyl-2-oxocyclopentanecarboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 1-methyl-2-oxocyclopentanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 1-methyl-2-oxocyclopentanecarboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It is used in the study of enzyme-catalyzed reactions involving ester and ketone groups.

    Medicine: It is investigated for its potential use in the development of pharmaceuticals.

    Industry: It is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of methyl 1-methyl-2-oxocyclopentanecarboxylate involves its interaction with various molecular targets. The ester and ketone groups can participate in enzymatic reactions, leading to the formation of different products. The compound can also act as a substrate for enzymes involved in ester hydrolysis and ketone reduction .

Comparison with Similar Compounds

Methyl 1-methyl-2-oxocyclopentanecarboxylate can be compared with other similar compounds such as:

    Methyl 2-oxocyclopentanecarboxylate: Lacks the additional methyl group on the cyclopentane ring.

    Ethyl 1-methyl-2-oxocyclopentanecarboxylate: Has an ethyl ester group instead of a methyl ester group.

    Methyl 1,3-dimethyl-2-oxocyclopentanecarboxylate: Has an additional methyl group on the cyclopentane ring.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in various chemical syntheses .

Properties

IUPAC Name

methyl 1-methyl-2-oxocyclopentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-8(7(10)11-2)5-3-4-6(8)9/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZHZMYGNHVTEFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30885483
Record name Cyclopentanecarboxylic acid, 1-methyl-2-oxo-, methyl ester
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Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30680-84-3
Record name Cyclopentanecarboxylic acid, 1-methyl-2-oxo-, methyl ester
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Record name Cyclopentanecarboxylic acid, 1-methyl-2-oxo-, methyl ester
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Record name 2-Methyl-2-carbomethoxycyclopentanone
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Record name Cyclopentanecarboxylic acid, 1-methyl-2-oxo-, methyl ester
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Record name Cyclopentanecarboxylic acid, 1-methyl-2-oxo-, methyl ester
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Record name Methyl 1-methyl-2-oxocyclopentanecarboxylate
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Synthesis routes and methods I

Procedure details

A mixture of methyl 2-oxocyclopentanecarboxylate (67 g, 0.47 mol), K2CO3 (163 g, 1.18 mol) and MeI (167 g, 1.18 mol) in acetone (500 mL) was heated under reflux for 12 h. The mixture was cooled to ambient temperature and then concentrated. The residue was dissolved in EtOAc (800 mL) and the resulting solution was washed with saturated aqueous NaHCO3 (500 mL×3) and brine (300 mL×1), dried over anhydrous sodium sulfate, and concentrated to dryness. The residue was purified by distillation to afford methyl 1-methyl-2-oxocyclopentanecarboxylate (60.5 g, 82% yield).
Quantity
67 g
Type
reactant
Reaction Step One
Name
Quantity
163 g
Type
reactant
Reaction Step One
Name
Quantity
167 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

2.52 g of sodium hydride (60% oily sodium hydride washed with anhydrous benzene) was added to 50 ml of anhydrous dimethylformamide under nitrogen atmosphere while stirring. 14.2 g of 2-methoxycarbonylcylopentanone was added to the mixture, followed by stirring at room temperature until generation of hydrogen was terminated. Next, 15 g of methyl iodide was added, and the mixture was stirred for a further 2 hours at 60° C. The reaction mixture thus obtained was poured into 300 ml of diluted hydrochloric acid solution and extracted with ethyl acetate. The organic layer was washed with water and dried over anhydrous sodium sulfate, followed by evaporation of the solvent under reduced pressure. The oily residue obtained was purified by vacuum distillation to obtain 14.5 g of the title compound.
Quantity
2.52 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
14.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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